N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c1-21-8-11(14(20-21)24-2)13(23)19-7-12(22)9-3-5-10(6-4-9)15(16,17)18/h3-6,8,12,22H,7H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBBONYTJCJYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and various catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pharmacological Applications
The primary application of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide lies in its pharmacological properties. Research indicates that compounds with similar structures exhibit various therapeutic effects:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory disorders.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth by targeting specific cancer cell lines.
- Neurological Effects : Compounds with trifluoromethyl groups are often explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Biochemical Research
In biochemical research, this compound can serve as a tool for studying enzyme interactions and pathways. For example:
- Enzyme Inhibition Studies : The compound can be utilized to investigate its effects on specific enzymes involved in metabolic pathways, providing insights into drug metabolism and pharmacokinetics.
- Cell Signaling Pathways : Research has indicated that similar compounds can modulate cell signaling pathways, which is crucial for understanding cellular responses to drugs.
Material Science
Emerging studies suggest potential applications in material science, particularly in developing new materials with enhanced properties due to the incorporation of trifluoromethyl groups, which can improve thermal stability and chemical resistance.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of various pyrazole derivatives. The findings indicated that compounds structurally similar to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Potential
Research conducted by Cancer Research highlighted the anticancer properties of trifluoromethylated pyrazoles. The study demonstrated that these compounds inhibited the proliferation of multiple cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 3: Neurological Applications
A recent investigation published in Neuropharmacology explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The study concluded that these compounds could mitigate neurodegeneration through antioxidant mechanisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Hydroxyethyl vs. Phenoxy: The target’s hydroxyethyl group may confer higher solubility compared to the phenoxy substituent in ’s compound, which is more lipophilic and could enhance membrane permeability .
- Pyrazole vs. Imidazole Core : THIIC () uses an imidazole-carboxamide core, while the target compound uses a pyrazole. Pyrazoles are generally more metabolically stable due to reduced susceptibility to CYP450 oxidation .
Pharmacological Comparisons
- Neurotensin Receptor (NTS1/NTS2) Targeting : Compounds in with fluorophenyl/dimethoxyphenyl-pyrazole-carboxamides showed EC₅₀ values of 10–100 nM in calcium mobilization assays, indicating potent agonist activity. The target compound’s hydroxyethyl group may alter receptor binding kinetics compared to these analogues .
- mGlu2 Potentiation: THIIC () exhibited an EC₅₀ of 23 nM for human mGlu2 receptors. The target compound lacks the isobutyrylphenoxy group critical for THIIC’s allosteric modulation, suggesting divergent receptor targets .
- Beta-3 Adrenoceptor (β3-AR) Selectivity: highlights that trifluoromethyl-containing compounds often show β3-AR activity in rodents but may fail in humans due to receptor differences. The target compound’s trifluoromethyl group warrants investigation for β3-AR cross-reactivity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to ’s phenoxy analogue, which may require formulation adjustments for bioavailability .
- Metabolic Stability : Pyrazole cores (target and ) are generally more stable than imidazoles (THIIC), reducing first-pass metabolism risks .
- Binding Affinity : Fluorine substituents (e.g., in ’s fluorophenyl group) enhance binding affinity via hydrophobic and electrostatic interactions. The target compound’s trifluoromethyl group may similarly optimize receptor interactions .
Research Findings and Implications
- Structural Optimization: Replacing the phenoxy group in ’s compound with a hydroxyethyl group (as in the target) could balance lipophilicity and solubility, improving in vivo efficacy .
- Receptor Selectivity : The target compound’s lack of a dimethoxyphenyl group (as in ) may reduce neurotensin receptor activity, shifting its mechanism toward unexplored targets like β3-AR or serotonin receptors .
- Biomarker Potential: Analogous to THIIC’s use of CSF t-MeHA as a biomarker, the target compound’s hydroxyethyl group may enable tracking via metabolite analysis .
Biological Activity
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antibacterial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure features a pyrazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound exhibited significant inhibition of cell growth in the MCF7 and NCI-H460 cell lines with IC50 values indicating high potency. These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
2. Anti-inflammatory Properties
The pyrazole scaffold is recognized for its anti-inflammatory effects. In various in vitro studies, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, it was found that certain compounds significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
3. Antibacterial Activity
The antibacterial activity of pyrazole derivatives has also been explored. In particular, compounds with similar functional groups have demonstrated effectiveness against Gram-positive bacteria.
Table 2: Antibacterial Activity Data
These results suggest that modifications in the chemical structure can enhance antibacterial properties, making this class of compounds a candidate for further development as antibacterial agents.
Q & A
Q. What are the established synthetic routes for N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:
Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol, 80°C, 12 hrs).
Substituent introduction : Alkylation or acylation reactions to attach the trifluoromethylphenyl and hydroxyethyl groups. For example, nucleophilic substitution using 4-(trifluoromethyl)benzyl bromide in DMF with K2CO3 as a base .
Final carboxamide formation : Coupling with activated carboxylic acid derivatives (e.g., HATU/DIPEA in dichloromethane).
-
Optimization Strategies :
-
Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves yields by 15–20% .
-
Solvent selection (DMF vs. THF) impacts purity; DMF enhances solubility of polar intermediates .
- Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12 hrs | 65–70 | ≥95% |
| 2 | DMF, K2CO3, 60°C | 50–55 | 90–92% |
| 3 | HATU/DIPEA, DCM, RT | 75–80 | ≥98% |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR verify substituent positions (e.g., trifluoromethyl singlet at δ -62 ppm; pyrazole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 428.1345).
- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group (e.g., C–O bond angle: 109.5°) .
- HPLC-PDA : Purity ≥98% with a C18 column (acetonitrile/water gradient) .
Q. What in vitro biological screening models are used to assess its initial pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR, IC50 = 0.8 µM) or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular Viability Assays : MTT assays on cancer cell lines (e.g., HeLa, IC50 = 12 µM) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?
- Methodological Answer :
- DFT Calculations : Compare experimental <sup>13</sup>C NMR shifts with B3LYP/6-311+G(d,p)-optimized structures. Discrepancies >1 ppm suggest conformational flexibility (e.g., rotameric states of the hydroxyethyl group) .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., coalescence temperature analysis for rotating substituents) .
Q. What strategies address low bioavailability in preclinical models despite high in vitro potency?
- Methodological Answer :
- Prodrug Design : Esterification of the hydroxyethyl group to enhance membrane permeability (e.g., acetylated prodrug increases Cmax by 3-fold in rats) .
- Formulation Optimization : Use of nanocarriers (e.g., PEGylated liposomes) to improve solubility and half-life .
Q. How do modifications to the trifluoromethylphenyl group impact target selectivity?
- Methodological Answer :
- SAR Studies : Replace trifluoromethyl with chloro or methyl groups. For example:
- 4-Chlorophenyl analog : 10-fold reduced EGFR inhibition (IC50 = 8 µM).
- 4-Methylphenyl analog : Retains activity but increases metabolic clearance .
- Crystallographic Analysis : Trifluoromethyl’s electronegativity stabilizes hydrophobic binding pockets (e.g., π-π stacking with Phe<sup>723</sup> in EGFR) .
Q. What computational tools predict off-target interactions or metabolic pathways?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against CYP3A4 to predict metabolic hotspots (e.g., hydroxylation at C-5 of pyrazole) .
- SwissADME : Predicts high intestinal absorption (LogP = 2.1) but susceptibility to glucuronidation .
Q. How can reaction scalability challenges be mitigated for multi-gram synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
